

Discovery and history of erythritol as a sugar substitute

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An In-depth Technical Guide to the Discovery and History of Erythritol

Abstract

Erythritol ((2R,3S)-butane-1,2,3,4-tetrol) is a four-carbon sugar alcohol (polyol) utilized globally as a natural, zero-calorie sugar substitute. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, production methods, metabolic pathways, and key experimental evaluations of erythritol. Discovered in 1848, its commercialization began in Japan in the 1990s after the development of efficient fermentation-based production processes.[1][2] Erythritol is approximately 60-70% as sweet as sucrose, non-cariogenic, and has a glycemic index of zero, making it a suitable sweetener for diabetic and health-conscious consumers.[1][3][4] This document details the endogenous synthesis of erythritol via the pentose phosphate pathway and the metabolic fate of ingested erythritol. Furthermore, it summarizes the methodologies of pivotal clinical studies that have shaped our understanding of its safety and physiological effects, including recent investigations into its potential association with cardiovascular events. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to aid comprehension for researchers, scientists, and drug development professionals.

Discovery and Historical Timeline

Erythritol's journey from a laboratory curiosity to a globally approved food additive spans over 150 years. Its discovery is credited to Scottish chemist John Stenhouse in 1848, who identified the compound in lichens. He initially named it "erythroglucin" and noted its sweet taste. The







formal isolation of erythritol occurred in 1852. For nearly a century, it remained primarily of academic interest. A significant milestone occurred in 1950 when erythritol was identified in blackstrap molasses that had been fermented by yeast, hinting at a viable biotechnological production route. However, it wasn't until the late 1980s and early 1990s that Japanese companies pioneered its large-scale commercial development, leading to its approval and marketing as a sweetener in Japan in 1990. Its use has since been approved in over 60 countries.



Year	Key Milestone	Significance	Reference(s)
1848	Discovery by Scottish chemist John Stenhouse.	First identification of the sweet-tasting compound from lichens.	
1852	First isolation of erythritol.	Enabled detailed chemical characterization.	
1950	Found in yeast- fermented blackstrap molasses.	Revealed a potential pathway for biotechnological production.	
1990	First commercialized as a sweetener in Japan.	Marked the beginning of its widespread use in food and beverages.	-
1997	"Generally Recognized as Safe" (GRAS) petition submitted in the US.	Initiated the formal safety approval process with the US FDA.	-
2001	FDA responds with "no questions" to the GRAS notification.	Solidified its status as a safe food ingredient in the United States.	-
2003	Approved by the European Food Safety Authority (EFSA).	Expanded its use as a food additive in the European Union.	

Physicochemical and Nutritional Properties

Erythritol possesses a unique combination of physical and chemical properties that make it a versatile sugar substitute. It is a white, crystalline, non-hygroscopic powder with good thermal and acid stability. Notably, it has a strong cooling effect when dissolved in water, similar to xylitol, which is due to its high negative heat of solution.



Property	Erythritol	Sucrose (for comparison)	Reference(s)
Chemical Formula	C4H10O4	C12H22O11	
Molar Mass	122.12 g/mol	342.30 g/mol	
Melting Point	121 °C	186 °C (decomposes)	
Boiling Point	329-331 °C	Decomposes	
Density	1.45 g/cm ³	1.59 g/cm ³	
Relative Sweetness	60-70% of sucrose	100%	
Hygroscopicity	Very low	Moderate	
Solubility in water	61% w/w (25 °C)	200 g/100 mL (20 °C)	

From a nutritional standpoint, erythritol is distinct among polyols. It is virtually non-caloric and does not impact blood glucose or insulin levels, making it an ideal sweetener for individuals with diabetes.

Nutritional Parameter	Value	Reference(s)
Caloric Value	0.24 kcal/g	
Glycemic Index	0	
Insulinemic Index	2	

Production and Biosynthesis

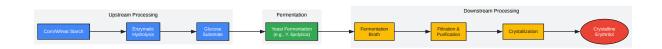
While erythritol occurs naturally in fruits like grapes and pears and in fermented foods, these sources contain levels too low for commercial extraction. Therefore, industrial production relies on microbial fermentation.

Commercial Production Workflow

The primary method for commercial erythritol production is the fermentation of glucose. Corn or wheat starch is first enzymatically hydrolyzed to generate glucose. This glucose is then used as



a substrate for fermentation by a yeast, such as Moniliella pollinis or a genetically optimized strain of Yarrowia lipolytica. The process is conducted under high osmotic pressure to maximize yields. Following fermentation, the broth is purified to yield crystalline erythritol.



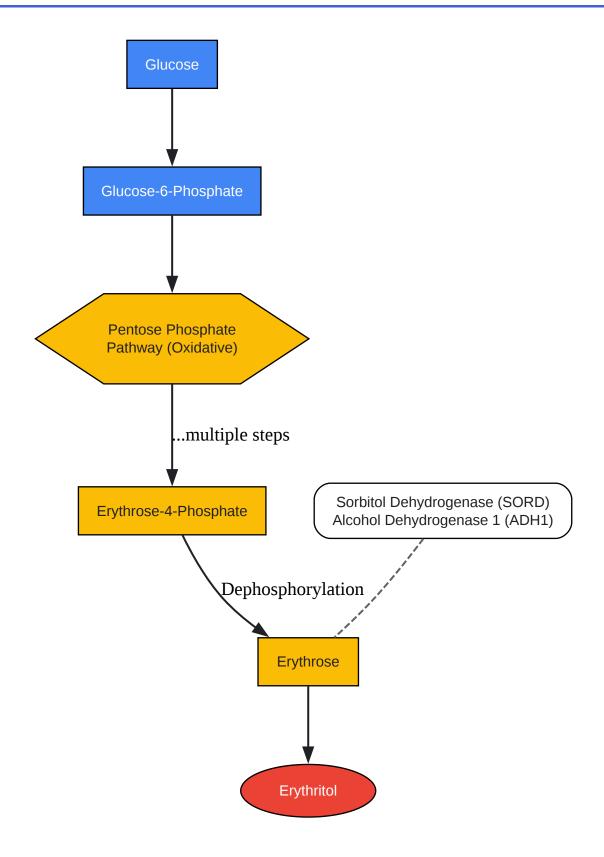
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Commercial Production Workflow for Erythritol.

Endogenous Biosynthesis: The Pentose Phosphate Pathway (PPP)

Recent research has revealed that erythritol is not only sourced exogenously but is also synthesized endogenously in mammals, including humans, from glucose via the pentose phosphate pathway (PPP). Glucose is converted to erythrose-4-phosphate, an intermediate of the PPP. Erythrose is subsequently reduced to erythritol. This final conversion is catalyzed by enzymes such as sorbitol dehydrogenase (SORD) and alcohol dehydrogenase 1 (ADH1). Elevated endogenous erythritol has been investigated as a potential biomarker for cardiometabolic dysfunction, as higher PPP flux is associated with conditions like pre-diabetes.





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Endogenous Biosynthesis of Erythritol via the PPP.



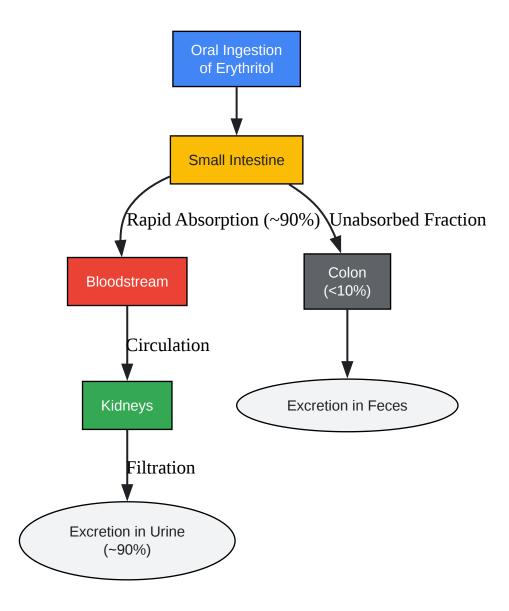
Metabolism of Ingested Erythritol

The metabolic fate of dietary erythritol is a key factor in its safety and nutritional profile. Unlike other polyols, it is well-tolerated because it is primarily absorbed before it can be fermented in the large intestine.

Absorption and Excretion Protocol

When consumed, erythritol is rapidly absorbed from the small intestine into the bloodstream. Studies show that approximately 90% of ingested erythritol is absorbed and subsequently excreted unchanged in the urine within 24-48 hours. This efficient absorption and excretion pathway prevents it from reaching the colon in significant amounts, thereby minimizing the gastrointestinal side effects (like bloating and laxation) commonly associated with other sugar alcohols. The small, unabsorbed portion (less than 10%) is excreted in the feces.





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Metabolic Pathway of Ingested Erythritol.

Key Experimental Evaluations and Protocols

The safety and physiological effects of erythritol have been established through numerous studies. This section details the methodologies of key experimental areas.

Glycemic and Insulinemic Response Studies

Objective: To determine the effect of erythritol ingestion on blood glucose and insulin levels.

General Protocol:



- Subjects: Healthy volunteers or patients with type 2 diabetes, fasted for 8-12 hours overnight.
- Intervention: Subjects consume a standardized dose of erythritol (e.g., 20-50 grams)
 dissolved in water. A control group consumes an equivalent amount of glucose or a placebo.
- Blood Sampling: Venous blood samples are collected at baseline (0 minutes) and at regular intervals post-ingestion (e.g., 15, 30, 45, 60, 90, and 120 minutes).
- Analysis: Plasma is analyzed for glucose and insulin concentrations.
- Outcome: The glycemic index (GI) and insulinemic index (II) are calculated by comparing the incremental area under the curve (iAUC) for erythritol against the glucose reference (GI=100). Studies consistently show erythritol has a GI of 0 and an II of 2.

Dental Health and Non-Cariogenicity Studies

Objective: To assess the effect of erythritol consumption on dental plaque and the incidence of dental caries.

General Protocol:

- Subjects: Typically children or adults in a controlled, longitudinal study design spanning several years.
- Intervention: Subjects are randomized to consume erythritol-containing products (e.g., candies) daily (e.g., 7.5 g/day). Control groups consume identical products sweetened with xylitol, sorbitol, or sucrose.
- Data Collection: Dental examinations are performed at baseline and at regular intervals (e.g., annually) to assess plaque levels (e.g., using plaque indices) and the incidence of new caries. Plaque samples may be collected for microbiological analysis to quantify levels of Streptococcus mutans.
- Outcome: Studies have found that long-term consumption of erythritol significantly reduces
 plaque growth and lowers levels of plaque acids compared to controls. Erythritol is
 considered more effective than sorbitol or xylitol in maintaining oral health.



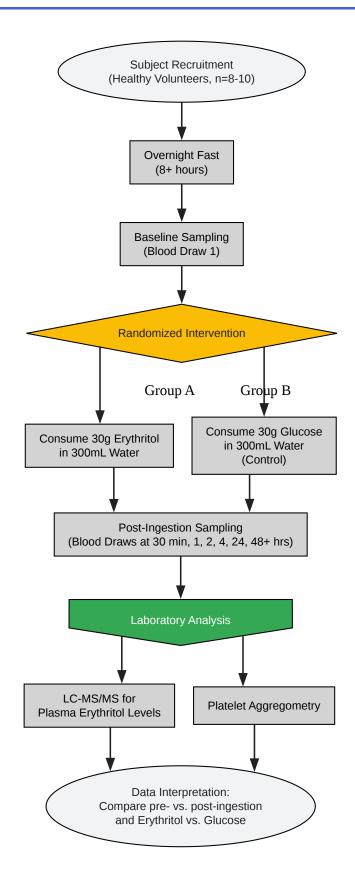
Cardiovascular Risk Assessment Studies

Recent observational studies have suggested an association between high circulating levels of erythritol and an increased risk of major adverse cardiovascular events (MACE), prompting further investigation through controlled intervention trials.

Experimental Protocol (Based on Witkowski, M. et al., 2023 & Cleveland Clinic Studies):

- Objective: To investigate the acute effects of oral erythritol consumption on platelet function and thrombosis potential.
- Subjects: Healthy volunteers (n=8-10 per group) after an overnight fast.
- Intervention: A single oral dose of 30 grams of erythritol dissolved in 300 mL of water is consumed. A control group consumes a 30-gram glucose solution.
- Blood Sampling: Blood samples are collected at baseline (pre-ingestion) and at multiple time points post-ingestion (e.g., 30 minutes, and over subsequent days) to measure plasma erythritol levels and assess platelet function.
- Analysis:
 - Quantification: Plasma erythritol levels are measured using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Platelet Function: Platelet reactivity and aggregation are assessed ex vivo using techniques like light transmission aggregometry in platelet-rich plasma.
- Key Findings: Ingestion of 30g of erythritol caused a >1,000-fold increase in plasma erythritol
 levels that remained elevated above thresholds known to enhance platelet reactivity for over
 two days. Erythritol ingestion, but not glucose, was shown to enhance platelet
 responsiveness, suggesting a potential mechanistic link to thrombosis.





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Workflow for Platelet Reactivity Intervention Study.



Conclusion and Future Directions

Erythritol has a well-documented history, evolving from its discovery in the mid-19th century to its current status as a widely used, zero-calorie sweetener produced by modern biotechnology. Its favorable physicochemical properties and metabolic profile—particularly its minimal impact on glycemic control and low potential for gastrointestinal distress—have established its role in food science and clinical nutrition. However, recent epidemiological associations and mechanistic studies linking erythritol to heightened thrombosis risk highlight a critical need for further research. Long-term, large-scale clinical trials are required to definitively establish the cardiovascular safety of chronic erythritol consumption, especially in populations at high risk for cardiometabolic diseases. Future research should also aim to further elucidate the determinants of endogenous erythritol production and its role as a metabolic biomarker.

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